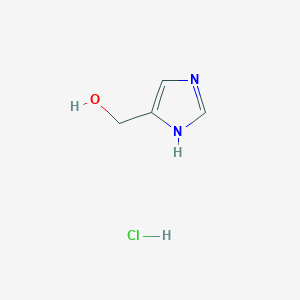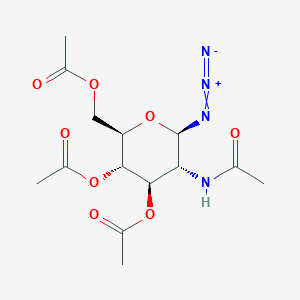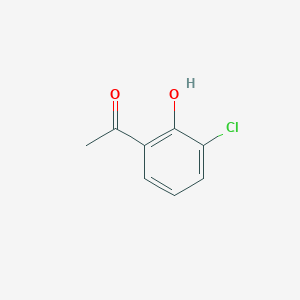
1-(3-Chloro-2-hydroxyphenyl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including Ullman's reaction for biphenyl derivatives and the use of glacial acetic acid in the presence of fused ZnCl2 for chloro-naphthalen derivatives. For instance, 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, a compound with similar structural features, is synthesized by refluxing 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, which showcases the versatility in synthetic methods for chloro-hydroxyphenyl ethanones (V. -, N. -, K. -, 2022).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through X-ray crystallography and supported by computational methods like DFT. For instance, an unprecedented hydrogen-bonded crystal structure of a similar compound, 1-(5-chloro-2-hydroxyphenyl)ethanone, was confirmed by single-crystal XRD, showcasing a unique crystal structure stabilized by intramolecular hydrogen bonding and π-π stacking interactions. DFT computations provided insights into the geometry and electronic transitions of the compound, highlighting the sp2 hybridization of carbon and oxygen (D. Majumdar, 2016).
Chemical Reactions and Properties
The chemical reactivity of 1-(3-Chloro-2-hydroxyphenyl)ethanone involves its participation in various reactions, including condensation reactions leading to the formation of heterocycles and derivatives with antimicrobial activities. For example, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal demonstrates its versatility in synthesizing isoflavones and other heterocycles (V. Moskvina, S. Shilin, V. Khilya, 2015).
Physical Properties Analysis
The physical properties, including melting points, elemental analyses, and spectroscopic characteristics (IR, UV-Vis, mass spectroscopy), are crucial for characterizing such compounds. The detailed physicochemical techniques provide a comprehensive understanding of their stability and structure (D. Majumdar, 2016).
Applications De Recherche Scientifique
- Wanjari (2020) reported that a derivative of 1-(3-Chloro-2-hydroxyphenyl)ethanone exhibits promising antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in the pharmaceutical industry (Wanjari, 2020).
- Čižmáriková et al. (2002) studied the conformation of similar compounds, noting that the most stable conformation involves hydrogen bond formation between the phenolic group and the oxygen of the alkoxyl group (Čižmáriková, Polakovičová, & Mišíková, 2002).
- Majumdar (2016) presented a unique crystal structure of a related ortho-hydroxy aromatic ketone, stabilized by intramolecular hydrogen bonding and π-stacking interaction (Majumdar, 2016).
- Tokoshima et al. (2013) demonstrated the efficient synthesis of a related compound, which is a key precursor for (R)-phenylephrine, a selective 1-adrenergic receptor agonist (Tokoshima, Hanaya, Shoji, & Sugai, 2013).
- Li, Liu, and Jian (2009) discovered a new compound with a unique crystal structure linking molecules through intermolecular hydrogen bonds and intramolecular interactions (Li, Liu, & Jian, 2009).
- Manzano, Baggio, and Cukiernik (2015) identified an unexpected nonbiphenyl by-product in an Ullman's reaction involving 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, which showed unique supramolecular architecture (Manzano, Baggio, & Cukiernik, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-chloro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWVDQBTXFIIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343948 | |
| Record name | 1-(3-Chloro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-hydroxyphenyl)ethanone | |
CAS RN |
3226-34-4 | |
| Record name | 1-(3-Chloro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



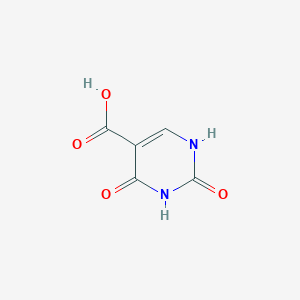

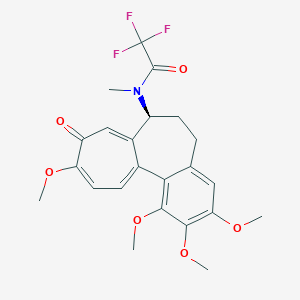
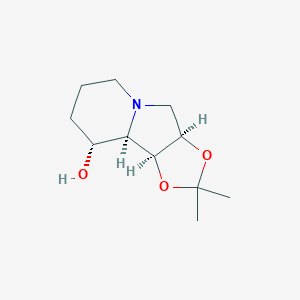
![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)
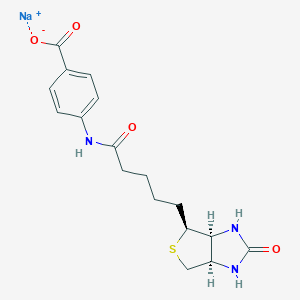
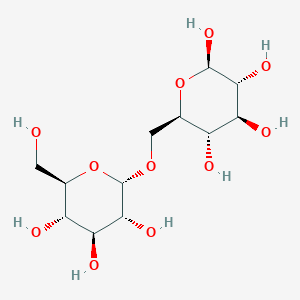
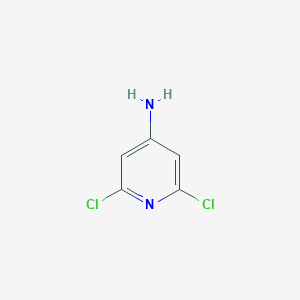
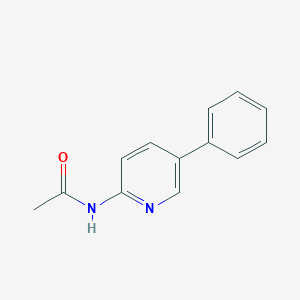
![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)

